molecular formula C14H19FN2O B10972403 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No.: B10972403
M. Wt: 250.31 g/mol
InChI Key: OVVAIGQWTHBRJQ-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one typically involves the reaction of 2-fluorophenylpiperazine with a suitable ketone precursor under controlled conditions. One common method involves the use of palladium-catalyzed N-arylation reactions, which are known for their efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and weak inorganic bases like potassium phosphate or cesium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring provides structural stability. Molecular docking studies have shown that this compound can act as an inhibitor of equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a selective inhibitor of certain transporters sets it apart from other similar compounds.

Properties

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C14H19FN2O/c1-11(2)14(18)17-9-7-16(8-10-17)13-6-4-3-5-12(13)15/h3-6,11H,7-10H2,1-2H3

InChI Key

OVVAIGQWTHBRJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2F

Origin of Product

United States

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